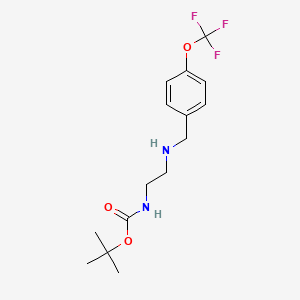

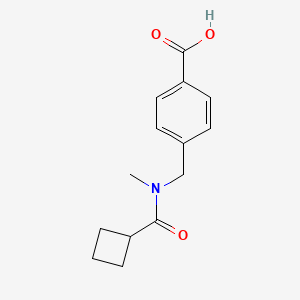

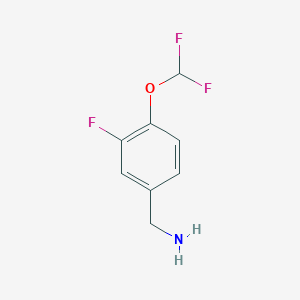

C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as Di-tert-butyl-iminodicarboxylate, involves the use of the compound as a reagent for the preparation of primary amines from alkyl halides . It is also used in the Mitsunobu reaction to prepare amines from alcohols . The reagent is deprotonated to give the potassium salt, which is N-alkylated. The Boc protecting groups are subsequently removed under acidic conditions .Applications De Recherche Scientifique

Bioactivities and Environmental Fate

Natural Sources and Bioactivities : Certain derivatives of tert-butyl phenols, like 2,4-Di-tert-butylphenol, are found in various organisms and exhibit strong toxicity against a wide range of testing organisms. Their natural occurrence and bioactivities suggest a complex interaction with biological systems, which might be relevant for derivatives like C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate (Zhao et al., 2020).

Environmental Occurrence and Toxicity of Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs) which share structural similarities with C,C'-Bis-tert-butyl derivatives, show their widespread presence in the environment and potential toxicological impacts. They are used to prevent oxidative reactions in products, suggesting possible applications of C,C'-Bis-tert-butyl derivatives in similar domains (Liu & Mabury, 2020).

Chemical Synthesis and Industrial Applications

Catalytic Non-Enzymatic Kinetic Resolution : The process of kinetic resolution, especially in the synthesis of chiral compounds, is significant in the pharmaceutical industry. The catalytic, non-enzymatic approach is gaining popularity, and compounds like C,C'-Bis-tert-butyl derivatives might find applications in this domain due to their potential catalytic properties (Pellissier, 2011).

Synthesis of N-heterocycles via Sulfinimines : Chiral sulfinamides are crucial in the stereoselective synthesis of amines and their derivatives. The tert-butyl group is widely used in this context, hinting at the potential utility of C,C'-Bis-tert-butyl derivatives in the synthesis of structurally diverse N-heterocycles, which are vital in pharmaceuticals (Philip et al., 2020).

Environmental Water Pollution and Ecotoxicity : The degradation products of certain tert-butyl compounds are known to cause environmental pollution and possess ecotoxicity, which underscores the importance of understanding the environmental impact and fate of C,C'-Bis-tert-butyl derivatives (Olaniyan et al., 2020).

Selective Organic Synthesis Over Metal Cation-exchanged Clay Catalyst : The use of metal cation-exchanged clay catalysts in organic synthesis is significant. The presence of tert-butyl groups in catalysts can lead to substrate-selective reactions, suggesting a potential role for C,C'-Bis-tert-butyl derivatives in similar catalytic processes (Tateiwa & Uemura, 1997).

Propriétés

IUPAC Name |

tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O4/c1-15(2,3)25-13(23)22(14(24)26-16(4,5)6)12-8-7-10(21)9-11(12)17(18,19)20/h7-9H,21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRGRVUAKQVTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)N)C(F)(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)

![6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1398074.png)

![5,9-Dioxaspiro[3.5]non-7-ylmethanol](/img/structure/B1398084.png)

![(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1398088.png)